Clitocybin A
CAS No.: 1086908-58-8
Cat. No.: VC1957246
Molecular Formula: C14H11NO4
Molecular Weight: 257.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1086908-58-8 |
---|---|
Molecular Formula | C14H11NO4 |
Molecular Weight | 257.24 g/mol |
IUPAC Name | 4,6-dihydroxy-2-(4-hydroxyphenyl)-3H-isoindol-1-one |
Standard InChI | InChI=1S/C14H11NO4/c16-9-3-1-8(2-4-9)15-7-12-11(14(15)19)5-10(17)6-13(12)18/h1-6,16-18H,7H2 |
Standard InChI Key | PFNJFMLPBCRODX-UHFFFAOYSA-N |
SMILES | C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O |
Canonical SMILES | C1C2=C(C=C(C=C2O)O)C(=O)N1C3=CC=C(C=C3)O |
Introduction
Chemical Structure and Properties
Clitocybin A is a novel isoindolinone compound with the IUPAC name 4,6-dihydroxy-2-(4-hydroxyphenyl)-3H-isoindol-1-one . It possesses a unique chemical structure with several key functional groups that contribute to its biological activities. The molecular formula of Clitocybin A is C₁₄H₁₁NO₄ with a molecular weight of 257.24 g/mol. The compound features an isoindolinone core structure with multiple hydroxyl groups that are crucial for its antioxidant properties.
Table 1: Chemical and Physical Properties of Clitocybin A
Property | Value |
---|---|
IUPAC Name | 4,6-dihydroxy-2-(4-hydroxyphenyl)-3H-isoindol-1-one |
Molecular Formula | C₁₄H₁₁NO₄ |
Molecular Weight | 257.24 g/mol |
CAS Number | 1086908-58-8 |
Structure Features | Isoindolinone core with three hydroxyl groups |
Standard InChI | InChI=1S/C14H11NO4/c16-9-3-1-8(2-4-9)15-7-12-11(14(15)19)5-10(17)6-13(12)18/h1-6,16-18H,7H2 |
Physical Appearance | Not specified in available literature |
Production Methods
Fermentation Production
Mass production of Clitocybin A has been achieved through optimized fermentation processes. Researchers have developed a 300 L fermentation process with fed-batch cultivation using modified yeast-maltose (YM) broth for the large-scale production of this compound . In one reported study, a total of 12.5 kg of cell mass was obtained from 120 L of culture broth after a 14-day fermentation period . The fermentation process represents an efficient method for the industrial-scale production of Clitocybin A, which is particularly important for its commercial applications in cosmetics and pharmaceutical industries.
The optimization of fermentation conditions is critical for maximizing the yield of Clitocybin A. Parameters such as media composition, pH, temperature, aeration, and cultivation time significantly influence the production efficiency of this compound. After the fermentation process, Clitocybin A is extracted and purified through various chromatographic techniques and identified by HPLC analysis .
Biological Activities
Antioxidant Properties
One of the most well-documented biological activities of Clitocybin A is its potent antioxidant property. The compound exhibits remarkable free radical scavenging activity against various reactive oxygen species (ROS), including superoxide, ABTS, and DPPH radicals . This antioxidant activity is likely attributed to the presence of phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize free radicals.
In cellular studies, Clitocybin A has demonstrated significant protective effects against oxidative stress-induced DNA damage . The compound's ability to scavenge ROS was further confirmed in UVB-irradiated human dermal fibroblast-neonatal (HDF-N) cells, where Clitocybin A exhibited strong and concentration-dependent ROS radical scavenging activities following UVB irradiation at 30 mJ/cm² .
Comparative studies with its derivatives have revealed that the number and position of free phenolic hydrogen atoms in the isoindolinone moiety significantly influence the antioxidant potency of these compounds. Specifically, Clitocybin A, which possesses two phenolic hydrogens in the isoindolinone moiety, showed more potent radical scavenging activity than Clitocybin B, which contains only one phenolic hydrogen .
Cytoprotective Effects
Clitocybin A exhibits notable cytoprotective effects, particularly against oxidative stress-induced cell death. Studies using IMR-90 lung fibroblast cells have demonstrated that Clitocybin A can inhibit H₂O₂-induced cell death, as assessed by hypodiploid cell formation . This protective effect is comparable to that of N-acetylcysteine (NAC), a well-known ROS scavenger .
The cytoprotective activity of Clitocybin A is likely related to its antioxidant properties. By scavenging intracellular ROS, Clitocybin A can prevent oxidative damage to cellular components such as DNA, proteins, and lipids, thereby maintaining cell viability under oxidative stress conditions. This cytoprotective effect is particularly relevant for preventing age-related cellular degeneration and tissue damage.
Molecular Mechanisms of Action
The biological activities of Clitocybin A are mediated through various molecular mechanisms. The antioxidant activity of Clitocybin A is primarily attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups to neutralize free radicals. The presence and number of these hydroxyl groups significantly influence the compound's antioxidant potency .
In terms of its antiproliferative effects, Clitocybin A specifically targets the PI3K/Akt signaling pathway in VSMCs . This pathway plays a crucial role in regulating cell cycle progression, and its inhibition by Clitocybin A leads to G1 phase arrest and subsequent suppression of cell proliferation. The selective inhibition of this pathway, without affecting other signaling pathways such as ERK1/2, highlights the specificity of Clitocybin A's antiproliferative mechanism.
For its anti-wrinkle effects, Clitocybin A acts through multiple mechanisms, including inhibition of MMP-1 expression, enhancement of procollagen synthesis, and reduction of elastase activity . These effects collectively contribute to the maintenance of skin integrity and elasticity, thereby preventing wrinkle formation.
The cytoprotective effects of Clitocybin A are primarily mediated through its ROS scavenging activity, which reduces intracellular oxidative stress and prevents cell death induced by oxidative damage . This mechanism is particularly important for protecting cells against environmental stressors such as UV radiation.
Derivatives of Clitocybin A
Researchers have synthesized and characterized several derivatives of Clitocybin A, including Clitocybin B and Clitocybin C, to investigate structure-activity relationships and potentially enhance its biological properties . These derivatives differ primarily in the number of free phenolic hydrogen atoms in the isoindolinone moiety, which significantly influences their antioxidant activities.
Table 2: Comparison of Clitocybin A and Its Derivatives
Compound | Structure Difference | Radical Scavenging Activity | DNA Damage Inhibition |
---|---|---|---|
Clitocybin A | Two phenolic hydrogens in isoindolinone moiety | Most potent | Less potent than Clitocybin C |
Clitocybin B | One phenolic hydrogen in isoindolinone moiety | Less potent than Clitocybin A | Not specified |
Clitocybin C | No free phenolic hydrogen in isoindolinone moiety | Least potent | More potent than Clitocybin A |
Interestingly, while Clitocybin A showed the most potent radical scavenging activity among the three derivatives due to its two phenolic hydrogens, Clitocybin C, which lacks free phenolic hydrogens in the isoindolinone moiety, demonstrated more potent activity in inhibiting cellular DNA damage in H₂O₂-treated cells . This suggests that different structural features may be optimal for different biological activities.
Additionally, among the tested compounds, only Clitocybin A showed dose-dependent human neutrophil elastase (HNE) inhibitory activity with an IC₅₀ value of 78.8 μM . These findings highlight the importance of specific structural features for particular biological activities and provide valuable insights for the rational design of Clitocybin A derivatives with enhanced properties for specific applications.
Current Limitations and Future Research Directions
Despite the promising properties of Clitocybin A, several limitations exist in the current research that need to be addressed in future studies. First, most of the studies on Clitocybin A have been conducted in vitro, with limited in vivo experiments to validate its efficacy and safety. Future research should focus on animal studies to evaluate the pharmacokinetics, efficacy, and safety of Clitocybin A in living organisms.
Second, while the basic molecular mechanisms of Clitocybin A's biological activities have been identified, more detailed studies are needed to fully understand its interactions with specific molecular targets. Advanced techniques such as molecular docking, X-ray crystallography, and proteomics could provide deeper insights into these interactions.
Third, the current methods for producing Clitocybin A, including isolation from natural sources, fermentation, and chemical synthesis, need further optimization to enhance yield and reduce costs for commercial applications. Biotechnological approaches, such as metabolic engineering and synthetic biology, could offer novel strategies for efficient production.
Lastly, comprehensive toxicological studies are necessary to fully establish the safety profile of Clitocybin A for various applications. These should include acute and chronic toxicity, genotoxicity, reproductive toxicity, and carcinogenicity studies following international regulatory guidelines.
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